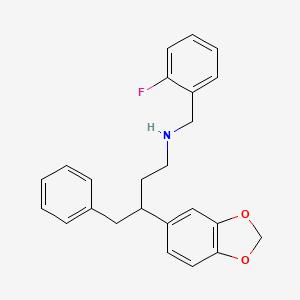
3-(1,3-benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine is a complex organic compound that features a benzodioxole ring, a fluorobenzyl group, and a phenylbutanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol with formaldehyde.
Introduction of the Fluorobenzyl Group: This step involves the nucleophilic substitution of a benzyl halide with a fluorine atom.
Coupling with the Phenylbutanamine Backbone: This can be done using reductive amination, where the benzodioxole and fluorobenzyl intermediates are coupled with a phenylbutanamine derivative under reducing conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-pressure reactors, automated synthesis equipment, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.
Substitution: Common reagents include halides (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction might yield an alcohol or alkane.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it might inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-N-(2-chlorobenzyl)-4-phenylbutan-1-amine
- 3-(1,3-Benzodioxol-5-yl)-N-(2-methylbenzyl)-4-phenylbutan-1-amine
- 3-(1,3-Benzodioxol-5-yl)-N-(2-bromobenzyl)-4-phenylbutan-1-amine
Uniqueness
Compared to similar compounds, 3-(1,3-benzodioxol-5-yl)-N-(2-fluorobenzyl)-4-phenylbutan-1-amine is unique due to the presence of the fluorine atom in the benzyl group. This fluorine atom can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a valuable target for research and development.
Properties
Molecular Formula |
C24H24FNO2 |
|---|---|
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]-4-phenylbutan-1-amine |
InChI |
InChI=1S/C24H24FNO2/c25-22-9-5-4-8-21(22)16-26-13-12-20(14-18-6-2-1-3-7-18)19-10-11-23-24(15-19)28-17-27-23/h1-11,15,20,26H,12-14,16-17H2 |
InChI Key |
ONZSYNDJBXBYAM-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(CCNCC3=CC=CC=C3F)CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















